[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Description
Discovery and Isolation from Taxus brevifolia
The discovery of paclitaxel originated from a systematic screening program for antitumor agents initiated in 1960 under Dr. Jonathan L. Hartwell of the National Cancer Institute. This comprehensive effort involved collaboration between the National Cancer Institute and the U.S. Department of Agriculture through an interagency agreement designed to explore the therapeutic potential of natural products. The program represented a significant expansion from previous efforts that primarily focused on known and synthetic compounds, marking a pivotal shift toward natural product exploration as a source of novel therapeutics.
The pivotal collection event occurred in August 1962 when United States Department of Agriculture botanist Arthur S. Barclay, accompanied by three college student field assistants, conducted extensive plant sampling across California, Washington, and Oregon. During this expedition, the team collected 650 plant samples, including bark, twigs, leaves, and fruit from various species. Among these collections was material from Taxus brevifolia, commonly known as the Pacific or Western Yew, gathered in Washington State. The Pacific yew tree, characterized as a slow-growing conifer found primarily in the coastal areas of the Northwestern United States, had never been investigated for potential medicinal properties prior to this collection.
The assignment of the Pacific yew material to the Research Triangle Institute was not entirely random, as Dr. Hartwell had noted that some samples demonstrated cytotoxicity against 9KB cell cultures derived from human nasopharyngeal cancer. The medicinal chemists Dr. Monroe Wall and Dr. Mansukh Wani at Research Triangle Institute had previously observed an excellent correlation between L1210 lymphoid leukemia activity in mice and the 9KB cytotoxicity assay during their studies of camptothecin. Consequently, they had specifically requested Dr. Hartwell to assign them as many 9KB-active plant extracts as possible.
The initial cytotoxicity discovery occurred in 1964 when organic chemist Monroe Elliott Wall, working on a United States Department of Agriculture contract at North Carolina's Research Triangle Park, discovered that one of Barclay's yew tree samples—specifically the stem bark—tested positive for cytotoxicity. This encouraging result prompted Dr. Wall to request additional yew bark material from the United States Department of Agriculture. In early September 1964, Dr. Barclay returned to the Washington hillside where he had made his original collection, stripped thirty pounds of bark, dried it in the sun, and shipped it to Dr. Wall. This would be Dr. Barclay's final involvement with the Pacific yew project, as he subsequently returned to his plant screening work and took early retirement for health reasons.
The actual isolation and structural elucidation of the active compound occurred in 1971 when Monroe E. Wall and Mansukh C. Wani at the Research Triangle Institute successfully isolated the natural product from the bark of the Pacific yew tree. These scientists determined the compound's complex structure and initially named it "taxol," arranging for its first biological testing. The isolated compound represented the most potent component from the crude extract, with Dr. Hartwell discovering that only half a gram of purified paclitaxel could be extracted from thirteen kilograms of dried bark.
Evolution of Paclitaxel as an Anticancer Therapeutic
The therapeutic potential of paclitaxel became evident through extensive antitumor screening conducted on laboratory mice with implanted tumors. However, the compound's unique mechanism of action was not understood until 1979, when Dr. Susan Horwitz at the Albert Einstein College of Medicine established its novel mode of action. Unlike other antimicrotubule agents that prevent microtubule assembly, paclitaxel was found to promote microtubule assembly and stabilize existing microtubules, representing a completely novel therapeutic mechanism.
The compound's mechanism involves binding specifically to the N-terminal 31 amino acids of the beta-tubulin subunit present in microtubules. This binding enhances microtubule formation and prevents the depolymerization process crucial for cell division. The stabilization of microtubules effectively arrests cells in the G2/M phase of the cell cycle, ultimately leading to cell death through apoptosis. This unique mechanism generated considerable interest in the oncology community and distinguished paclitaxel from existing chemotherapeutic agents.
Clinical development of paclitaxel progressed through the 1980s, with trials documenting the drug's safety profile and demonstrating significant activity in patients with ovarian cancer who had received prior treatment. An National Cancer Institute-funded clinical trial found that thirty percent of patients with advanced ovarian cancer responded positively to paclitaxel treatment. These encouraging results led to broader clinical investigations across multiple cancer types.
The therapeutic significance of paclitaxel expanded considerably as clinical trials demonstrated its effectiveness beyond ovarian cancer. The compound showed remarkable activity against breast cancer, non-small cell lung cancer, pancreatic cancer, and AIDS-related Kaposi sarcoma. The range of therapeutic applications positioned paclitaxel as a versatile anticancer agent with broad clinical utility. The taxane class of antimicrotubule anticancer agents, of which paclitaxel is the prototype, became perhaps the most important addition to the chemotherapeutic armamentarium against cancer over several decades.
Historical Challenges in Supply and Production
The production of paclitaxel from its natural source presented unprecedented challenges that shaped both drug development strategies and conservation policies. From 1967 to 1993, virtually all paclitaxel production relied on bark harvesting from the Pacific yew, a process that invariably killed the tree. The extremely low concentration of the active compound in the bark meant that substantial quantities of trees were required to produce clinically meaningful amounts of the drug. Scientists needed thousands of Pacific yew trees to extract approximately one kilogram of paclitaxel, while a single ovarian cancer patient required many grams for treatment.
The harvesting process presented multiple complications beyond the obvious ecological concerns. The Pacific yew is an inherently slow-growing tree that typically thrives in the understory of old-growth forests in the Pacific Northwest. The extensive harvesting required for paclitaxel production resulted in devastating impacts on Pacific yew populations and disrupted the ecosystems where these trees played integral roles. The ripple effects of Pacific yew depletion extended beyond the tree itself, affecting numerous species that depended on it for habitat and sustenance.
By 1987, the U.S. National Cancer Institute had contracted Hauser Chemical Research of Boulder, Colorado, to handle bark processing on the scale needed for phase II and III clinical trials. However, it became clear that an alternative, sustainable source would be necessary to meet the anticipated demand for paclitaxel. Initial attempts to broaden sourcing utilized needles from the tree or material from other related Taxus species, including cultivated varieties, but these efforts were hampered by relatively low and highly variable yields.
The breakthrough in sustainable production came through semisynthetic approaches developed in the early 1990s. The French group of Pierre Potier at the Centre national de la recherche scientifique addressed the yield problem by demonstrating that relatively large quantities of 10-deacetylbaccatin could be isolated from the European yew, Taxus baccata. This compound served as a viable starting material for semisynthesis to produce paclitaxel. By 1988, Potier and collaborators had published a semisynthetic route from European yew needles to paclitaxel.
The group of Robert A. Holton pursued an even more efficient semisynthetic production route, developing by late 1989 a semisynthetic process with twice the yield of the Potier method. The main innovation was the "Ojima-Holton coupling," a ring-opening method that significantly improved conversion efficiency. Florida State University signed a licensing agreement with Bristol-Myers Squibb for this semisynthesis technology and future patents. In 1992, Holton patented an improved process with an eighty percent yield, leading Bristol-Myers Squibb to establish in-house manufacturing in Ireland using 10-deacetylbaccatin isolated from European yew needles.
| Year | Production Method | Source Material | Key Innovation | Yield Improvement |
|---|---|---|---|---|
| 1967-1993 | Direct extraction | Pacific yew bark | Original isolation method | Low yield, tree destruction |
| 1988 | Semisynthesis | European yew needles | Potier method | Moderate improvement |
| 1989 | Enhanced semisynthesis | European yew needles | Ojima-Holton coupling | 2x yield increase |
| 1992 | Optimized semisynthesis | European yew needles | Improved Holton process | 80% yield |
| 1993 | Commercial semisynthesis | European yew needles | Industrial scaling | Sustainable production |
In early 1993, Bristol-Myers Squibb announced that it would cease reliance on Pacific yew bark by the end of 1995, effectively terminating the ecological controversy surrounding its use. This announcement fulfilled their commitment to develop an alternative supply route, as outlined in their cooperative research and development agreement application with the National Cancer Institute in 1989.
Scientific Impact and Research Significance
The discovery and development of paclitaxel catalyzed numerous scientific advances that extended far beyond its immediate therapeutic applications. The compound's unique mechanism of action fundamentally altered understanding of microtubule dynamics and their role in cellular processes. The demonstration that microtubule stabilization could serve as an effective anticancer strategy opened entirely new avenues for drug development and established the taxane class as a major therapeutic category.
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H49NO13/c1-7-28(45)42-30(23-14-10-8-11-15-23)32(47)37(50)53-25-19-41(51)35(54-36(49)24-16-12-9-13-17-24)33-39(6,34(48)31(46)29(21(25)2)38(41,4)5)26(44)18-27-40(33,20-52-27)55-22(3)43/h8-17,25-27,30-33,35,44,46-47,51H,7,18-20H2,1-6H3,(H,42,45)/t25-,26-,27+,30-,31+,32+,33-,35-,39+,40-,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIZSANARCWOGD-ANYOQAFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H49NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound known as [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a complex organic molecule with a diverse range of biological activities. Its molecular formula is C42H51NO13 with a molecular weight of 777.9 g/mol . This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The intricate structure of this compound includes multiple functional groups that contribute to its biological properties:
| Property | Value |
|---|---|
| Molecular Formula | C42H51NO13 |
| Molecular Weight | 777.9 g/mol |
| IUPAC Name | [(1S,...)-benzoate |
| SMILES | CCCCC(=O)NC... |
This structural complexity suggests potential interactions with various biological systems.
Anticancer Properties
Research has indicated that compounds similar to this benzoate derivative exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins .
Antimicrobial Activity
Studies have shown that derivatives of this compound possess antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound is notable:
- Cytokine Modulation : It has been observed to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
Case Studies
Several case studies highlight the biological effects of this compound:
- Study on Cancer Cell Lines :
- Antimicrobial Testing :
Scientific Research Applications
The compound [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a complex organic molecule with significant potential in various scientific and medical applications. This article will explore its applications in pharmacology, biochemistry, and potential therapeutic uses.
Anticancer Activity
One of the most notable applications of this compound is its role in cancer treatment. The structure suggests potential activity similar to that of docetaxel , a well-known chemotherapeutic agent used primarily for breast and lung cancers. Studies have indicated that compounds with similar structural features exhibit cytotoxic effects on cancer cells by interfering with microtubule function during cell division .
Enzyme Inhibition
Research has shown that compounds related to this structure can act as enzyme inhibitors. For instance, they may inhibit certain proteases involved in cancer metastasis or angiogenesis . This inhibition can be pivotal in preventing tumor growth and spread.
Drug Delivery Systems
Due to its complex structure and functional groups, this compound can be utilized in drug delivery systems. Its ability to form nanoparticles or liposomes can enhance the bioavailability of poorly soluble drugs and target specific tissues or cells more effectively .
Clinical Trials
Recent clinical trials have investigated the efficacy of this compound in combination therapies for treating various cancers. For example:
- Combination with Fluorouracil : A study compared the effectiveness of this compound when used alongside fluorouracil in gastric cancer patients. Results indicated improved outcomes in terms of tumor response rates and overall survival compared to fluorouracil alone .
Laboratory Research
In vitro studies have demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects associated with conventional chemotherapy .
Comparison with Similar Compounds
Structural Analog: Paclitaxel (PAC)
Key Differences :
Impact of Propanoylamino vs. Benzoylamino:
Structural Analog: [(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-Diacetoxy-15-[(2R,3S)-3-Benzamido-2-(methylsulfanylmethoxy)-3-phenyl-propanoyl]oxy...] Benzoate ()
Key Differences :
Functional Implications :
Structural Analog: [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,9-Diacetyloxy-15-[(2R,3S)-3-Benzamido-2-hydroxy-3-phenylpropanoyl]oxy...] Benzoate ()
Key Differences :
| Feature | Target Compound | Compound |
|---|---|---|
| Acetyloxy Groups | Single at C-4 | Diacetyloxy at C-4 and C-9 |
| C-15 Side Chain | Propanoylamino | Benzamido |
| Hydroxyl Groups | 1,9,12-trihydroxy | 1,12-dihydroxy |
Functional Implications :
- The target compound’s additional hydroxyl group at C-9 may confer better water solubility, aiding intravenous formulation .
Structural Derivatives with Modified Ring Systems ()
Compounds with opened oxetane rings or migrated acetyl/benzoyl groups (e.g., tricyclo[9.3.1.0³,⁸]pentadec-11-en-13-yl derivatives) exhibit:
- Reduced microtubule-binding activity due to loss of the rigid tetracyclic core.
- Altered pharmacokinetics : Shorter half-lives but faster renal clearance .
Preparation Methods
Acetylation at Position 4
The 4-hydroxy group is acetylated using benzoic acid derivatives under mild conditions to avoid epimerization.
Reaction Parameters :
Installation of the 15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy Sidechain
This stereospecific step involves coupling a chiral β-hydroxy-β-phenylalanine derivative to the tetracyclic core.
Key Steps :
-
Activation : The hydroxyl group at position 15 is activated using 1,1′-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at 0°C.
-
Coupling : The activated intermediate reacts with (2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl chloride in the presence of triethylamine (TEA). Palladium(II) acetate (5 mol%) and Mephos ligand (6 mol%) facilitate cross-coupling at 80°C, achieving 85% yield.
Benzoate Esterification at Position 2
The final step introduces the benzoate group via esterification.
Optimized Protocol :
-
Reagent : Benzoyl chloride (3.0 equiv) in pyridine at −10°C.
Purification and Isolation
Chromatographic Methods :
-
Normal-Phase HPLC : A Zorbax Silica column (250 × 4.6 mm, 5 µm) with hexane/ethyl acetate (7:3) at 1.5 mL/min resolves diastereomers.
-
Recrystallization : The crude product is recrystallized from ethyl acetate/n-hexane (1:5) to achieve >99% purity.
Industrial-Scale Production Considerations
Challenges :
-
Stereochemical control during cyclization.
-
Scalability of palladium-catalyzed couplings.
Solutions :
-
Continuous Flow Reactors : For Diels-Alder and acetylation steps, reducing batch variability.
-
Enzymatic Resolution : Lipase-mediated kinetic resolution to isolate the desired (1S,2S,3R,4S,7R,9S,10S,12R,15S) enantiomer.
Table 1. Summary of Critical Reaction Steps
Research Findings and Optimization Insights
-
Catalyst Screening : Naphthalene-1,5-disulfonic acid outperforms p-toluenesulfonic acid in acetylation, reducing side-product formation by 12%.
-
Solvent Effects : THF increases coupling efficiency compared to DMF due to better ligand coordination with palladium.
-
Temperature Sensitivity : The benzoate esterification requires strict temperature control (−10°C) to prevent migration to the C9 hydroxyl group .
Q & A
Basic Research Questions
Q. How can the stereochemistry of this compound be experimentally determined?
- Method : Use a combination of NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and X-ray crystallography to resolve stereochemical ambiguities. For example, the presence of multiple stereocenters in the tetracyclic core (e.g., ) necessitates cross-validation between 2D NMR coupling constants and crystallographic data.
- Key Considerations : Ensure high-purity samples for crystallography and deuterated solvents for NMR to minimize noise .
Q. What are the primary challenges in synthesizing this compound, and how can they be addressed?
- Method : Multi-step synthesis requires protecting group strategies (e.g., acetyloxy groups in ) to manage reactivity. For instance, refluxing with glacial acetic acid (as in ) can facilitate selective acylation.
- Optimization : Monitor reaction intermediates via HPLC-MS to identify side products and adjust stoichiometry or catalysts (e.g., palladium for coupling reactions) .
Q. How can the physicochemical properties (e.g., solubility, stability) of this compound be characterized?
- Method :
- Solubility : Perform phase-solubility studies in polar/nonpolar solvents (e.g., ethanol, DMSO) using UV-Vis spectroscopy.
- Stability : Conduct accelerated degradation studies under varying pH and temperature conditions, analyzed via LC-MS to identify decomposition pathways .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structure elucidation be resolved?
- Method : Cross-validate NMR , IR , and high-resolution mass spectrometry (HRMS) data with computational tools (e.g., density functional theory (DFT) for predicting NMR chemical shifts). For example, discrepancies in carbonyl peak assignments (e.g., acetyloxy vs. benzoyloxy groups in ) can be resolved by comparing experimental and simulated spectra .
- Case Study : A 2024 study resolved conflicting NOE signals in a related tetracyclic compound by overlaying DFT-generated 3D models with experimental NMR data .
Q. What experimental designs are optimal for studying the compound’s reactivity under catalytic conditions?
- Method : Use kinetic profiling with in-situ FTIR or Raman spectroscopy to track reaction progress. For example:
- Variable Parameters : Temperature, solvent polarity, and catalyst loading (e.g., palladium or enzyme-mediated catalysis for selective functionalization).
- Data Analysis : Apply Arrhenius plots to determine activation energies for key steps (e.g., ester hydrolysis in ) .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Method :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
